molecular formula C19H15N3O4S2 B3982400 5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3982400
M. Wt: 413.5 g/mol
InChI Key: SRGPJBYKJGQTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that play a role in inflammation, pain, and fever. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models. It has also been found to reduce the levels of prostaglandins in animal models. In addition, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is its antimicrobial activity against gram-positive and gram-negative bacteria. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its potential use as an anti-inflammatory and analgesic agent. Further research is also needed to understand the mechanism of action of this compound and its potential side effects. In addition, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as potent antitumor and antimicrobial activities. Further research is needed to understand the mechanism of action of this compound and its potential side effects. The development of new analogs of this compound may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

5-(3-nitrophenyl)-1-(phenylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to have potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potent antitumor activity against various cancer cell lines. In addition, this compound has been reported to exhibit antimicrobial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-(benzenesulfonyl)-3-(3-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c23-22(24)15-7-4-6-14(12-15)18-13-17(19-10-5-11-27-19)20-21(18)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGPJBYKJGQTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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